molecular formula C13H8O B1661828 Acenaphthylene-1-carbaldehyde CAS No. 96462-56-5

Acenaphthylene-1-carbaldehyde

Cat. No.: B1661828
CAS No.: 96462-56-5
M. Wt: 180.2 g/mol
InChI Key: DJGQYTUXTCURSC-UHFFFAOYSA-N
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Description

Acenaphthylene-1-carbaldehyde is an organic compound with the molecular formula C₁₃H₈O. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an aldehyde group attached to the acenaphthylene structure, making it a valuable intermediate in organic synthesis and various chemical reactions .

Mechanism of Action

Target of Action

Acenaphthylene-1-carbaldehyde, a derivative of acenaphthylene, is primarily used as a building block in the synthesis of various organic semiconductors . It is also involved in the synthesis of heterocyclic compounds with medicinal chemistry interest .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it participates in multicomponent reactions, which are generally defined as reactions where more than two starting materials react to form a product, incorporating essentially all of the atoms of the educts . These reactions are atom economic, efficient, and extremely convergent, reducing the number of steps in the reactions, thus avoiding complicated purification procedures and allowing saving of both solvents and reagents .

Biochemical Pathways

This compound is involved in several biochemical pathways. For example, it is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The terminal metabolite, catechol, is then metabolized by catechol-1,2-dioxygenase to cis,cis-muconic acid, ultimately forming TCA cycle intermediates . The proposed metabolic pathway in strain RMSK is, acenaphthylene → naphthalene-1,8-dicarboxylic acid → 1-naphthoic acid → 1,2-dihydroxynaphthalene → salicylic acid → catechol → cis,cis-muconic acid .

Pharmacokinetics

Its molecular weight of 1802020 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is the production of various organic semiconductors and heterocyclic compounds with medicinal chemistry interest . These compounds have potential applications in various optoelectronic devices .

Biochemical Analysis

Biochemical Properties

Acenaphthylene-1-carbaldehyde interacts with various enzymes and biomolecules. For instance, it interacts with 1,2-Dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2,-dioxygenase . These interactions play a crucial role in the degradation of this compound .

Cellular Effects

It is known that microorganisms play an important role in the degradation of aromatic hydrocarbons, including this compound .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol. The terminal metabolite, catechol, is then metabolized by catechol-1,2-dioxygenase to cis,cis -muconic acid, ultimately forming TCA cycle intermediates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol. The terminal metabolite, catechol, is then metabolized by catechol-1,2-dioxygenase to cis,cis -muconic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acenaphthylene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of acenaphthylene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of acenaphthylene. This process involves the use of metal catalysts, such as palladium or platinum, to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acenaphthylene-1-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This functional group allows the compound to participate in a wider range of chemical reactions compared to its parent hydrocarbon, acenaphthylene .

Properties

IUPAC Name

acenaphthylene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGQYTUXTCURSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C3=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565525
Record name Acenaphthylene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96462-56-5
Record name Acenaphthylene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name acenaphthylene-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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